molecular formula C33H41N5O6S B611618 VA4 TG2 inhibitor CAS No. 2088001-23-2

VA4 TG2 inhibitor

Cat. No.: B611618
CAS No.: 2088001-23-2
M. Wt: 635.78
InChI Key: QAFQMNLZLZDYJW-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VA4 is a novel irreversible TG2 transamidase site-specific inhibitor.

Scientific Research Applications

Neurobiology Applications

1. Astrocytic Function and Neurite Outgrowth

VA4 has been shown to enhance the supportive functions of astrocytes in the central nervous system. In a neuron-astrocyte co-culture model, VA4 treatment improved neurite outgrowth on injury-relevant matrices, indicating its potential in promoting neuronal recovery after injury. This effect is attributed to VA4's ability to alter TG2 conformation, thereby enhancing astrocytic support mechanisms .

2. Spinal Cord Injury Recovery

In studies involving spinal cord injury models, VA4 treatment resulted in significant improvements in functional recovery. The selective inhibition of TG2 with VA4 was found to mimic the effects of genetic deletion of TG2, suggesting that pharmacological inhibition can effectively promote recovery outcomes .

Cancer Treatment Applications

1. Glioblastoma Proliferation Inhibition

Research indicates that VA4 effectively inhibits the proliferation of glioblastoma cells. In vitro studies demonstrated that VA4 reduced colony growth and slowed cell cycle progression in various glioblastoma cell lines. Notably, it was found that while VA4 and another inhibitor NC9 had similar effects on cell growth, VA5 exhibited contrasting results, highlighting the specificity of TG2 inhibitors in cancer treatment .

2. Ovarian Cancer Migration

Recent studies have explored the use of VA4 in targeted protein degradation strategies for ovarian cancer treatment. By reducing TG2 levels through proteasome-dependent mechanisms, VA4 was shown to significantly inhibit cancer cell adhesion and migration, suggesting its potential as a therapeutic agent against metastatic ovarian cancer .

Diabetic Nephropathy Applications

1. Renal Protection

VA4 has demonstrated protective effects against diabetic nephropathy by inhibiting TG2 activity in renal tissues. Studies involving diabetic rat models showed that administration of VA4 prevented renal scarring and albuminuria while preserving glomerular filtration rates. This highlights the role of TG2 as a therapeutic target in managing diabetic kidney diseases .

Summary Table of Applications

Application Area Effect of VA4 Reference
NeurobiologyEnhances astrocytic support for neurite outgrowth
Spinal Cord Injury RecoveryImproves functional recovery post-injury
Cancer Treatment (Glioblastoma)Inhibits proliferation and slows cell cycle progression
Cancer Treatment (Ovarian)Reduces adhesion and migration of cancer cells
Diabetic NephropathyPrevents renal scarring and preserves kidney function

Properties

CAS No.

2088001-23-2

Molecular Formula

C33H41N5O6S

Molecular Weight

635.78

IUPAC Name

Benzyl (S)-(6-acrylamido-1-(4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate

InChI

InChI=1S/C33H41N5O6S/c1-4-31(39)34-19-9-8-16-28(35-33(41)44-24-25-12-6-5-7-13-25)32(40)37-20-22-38(23-21-37)45(42,43)30-18-11-14-26-27(30)15-10-17-29(26)36(2)3/h4-7,10-15,17-18,28H,1,8-9,16,19-24H2,2-3H3,(H,34,39)(H,35,41)/t28-/m0/s1

InChI Key

QAFQMNLZLZDYJW-NDEPHWFRSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(S(=O)(C3=C4C=CC=C(N(C)C)C4=CC=C3)=O)CC2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VA4;  VA-4;  VA 4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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